molecular formula C7H10ClN B13014949 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2227206-44-0

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13014949
CAS No.: 2227206-44-0
M. Wt: 143.61 g/mol
InChI Key: YFCVZODUGSBUGT-UHFFFAOYSA-N
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Description

1-Ethynyl-3-azabicyclo[310]hexanehydrochloride is a heterocyclic compound featuring a bicyclic structure with an ethynyl group and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride typically involves the cyclization of enynes. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using transition metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the ethynyl group.

    1-Ethynyl-2-azabicyclo[2.2.1]heptane: Similar in having an ethynyl group and a nitrogen atom but differs in the bicyclic framework.

Uniqueness

1-Ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride is unique due to its specific bicyclic structure combined with an ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2227206-44-0

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H

InChI Key

YFCVZODUGSBUGT-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC1CNC2.Cl

Origin of Product

United States

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